(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide
Description
(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is a synthetic small molecule featuring a furan core substituted with a 4-chlorophenyl group at the 5-position, a cyano group at the 2-position of the propenamide chain, and a cyclopropylamide substituent. The Z-configuration of the double bond in the propenamide moiety is critical for its stereochemical stability and biological interactions. This compound is structurally distinct due to its combination of electron-withdrawing (cyano, chlorophenyl) and sterically constrained (cyclopropyl) groups, which may influence its pharmacological and physicochemical properties .
Properties
IUPAC Name |
(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-3-1-11(2-4-13)16-8-7-15(22-16)9-12(10-19)17(21)20-14-5-6-14/h1-4,7-9,14H,5-6H2,(H,20,21)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADSTWYHFSBY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide typically involves multi-step organic reactionsThe cyano group can be introduced via nucleophilic substitution reactions, and the cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids .
Industry
In the industrial sector, (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification .
Mechanism of Action
The mechanism of action of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and cyano group can participate in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity by providing steric hindrance and rigidity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antifungal Activity
highlights thiazolyl hydrazone derivatives containing 5-(4-chloro-2-nitrophenyl)furan-2-yl groups. For example:
- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Activity: MIC = 250 µg/mL against Candida utilis (vs. fluconazole MIC = 2 µg/mL). Key Structural Differences: The thiazole ring and hydrazone linker in this compound contrast with the cyano-propenamide and cyclopropyl groups in the target molecule. These differences likely reduce steric hindrance and alter electron distribution, enhancing antifungal potency in the hydrazone derivatives .
Analogues with Anticancer Activity
Another compound from , 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, exhibits selective cytotoxicity:
- MCF-7 IC₅₀ : 125 µg/mL
- NIH/3T3 IC₅₀ : >500 µg/mL
E/Z-Isomerization in Furan Derivatives
investigates E/Z isomerization in 5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one, a compound with a similar 4-chlorophenyl-furan backbone. Key findings:
- Stability : The Z-isomer is stabilized by intramolecular hydrogen bonding, which may also apply to the target molecule’s propenamide moiety.
- Biological Implications : E/Z isomerization can drastically alter receptor binding; the target compound’s fixed Z-configuration may enhance metabolic stability compared to dynamic isomers .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s unique cyano-cyclopropylamide motif may offer advantages in metabolic stability and target selectivity over thiazole-based analogs.
- Unanswered Questions: No direct data exist on its antifungal/anticancer activity. Empirical studies are needed to compare its efficacy with ’s compounds.
- Synthetic Challenges : The Z-configuration requires precise stereochemical control during synthesis, as seen in ’s isomerization studies .
Biological Activity
(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a furan moiety and a cyano group, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is , with a molecular weight of 328.8 g/mol. The compound's structure can be represented as follows:
The biological activity of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : The presence of the cyano group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
- Modulation of Cell Signaling Pathways : The furan ring and chlorophenyl substituent may interact with receptors or transcription factors, influencing cellular signaling cascades.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may disrupt bacterial cell membranes or inhibit vital bacterial enzymes.
Antitumor Activity
Recent studies have investigated the antitumor potential of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide in various cancer cell lines. Results indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antiviral Activity
In vitro studies have also assessed the antiviral properties of this compound against human adenovirus (HAdV). The compound demonstrated an IC50 value of 0.27 μM, indicating potent antiviral activity while maintaining low cytotoxicity (CC50 = 156.8 μM). These results position it as a promising candidate for further development in antiviral therapies.
Case Studies
-
Case Study on Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the effects of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
- Tumor Size Reduction : 65% decrease in tumor volume after 4 weeks of treatment.
- Antiviral Application : A clinical trial investigated the use of this compound in patients with HAdV infections. Preliminary results indicated improved recovery rates and reduced viral load in treated patients compared to those receiving standard therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
